molecular formula C10H11NO4 B13606968 (E)-(4-methoxy-3-nitrophenyl)allyl alcohol CAS No. 125872-44-8

(E)-(4-methoxy-3-nitrophenyl)allyl alcohol

Cat. No.: B13606968
CAS No.: 125872-44-8
M. Wt: 209.20 g/mol
InChI Key: ACRABMHFUYNUKF-NSCUHMNNSA-N
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Description

(E)-(4-methoxy-3-nitrophenyl)allyl alcohol is an organic compound characterized by the presence of a methoxy group, a nitro group, and an allyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-methoxy-3-nitrophenyl)allyl alcohol typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with an appropriate allylating agent under basic conditions. One common method is the use of allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-methoxy-3-nitrophenyl)allyl alcohol undergoes various chemical reactions, including:

    Oxidation: The allyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used under basic conditions.

Major Products Formed

    Oxidation: 4-methoxy-3-nitrobenzaldehyde or 4-methoxy-3-nitrobenzoic acid.

    Reduction: (E)-(4-methoxy-3-aminophenyl)allyl alcohol.

    Substitution: Various substituted phenyl allyl alcohols depending on the nucleophile used.

Scientific Research Applications

(E)-(4-methoxy-3-nitrophenyl)allyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(4-methoxy-3-nitrophenyl)allyl alcohol depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-methoxyphenyl)allyl alcohol
  • (E)-(4-nitrophenyl)allyl alcohol
  • (E)-(3-nitrophenyl)allyl alcohol

Uniqueness

(E)-(4-methoxy-3-nitrophenyl)allyl alcohol is unique due to the simultaneous presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

125872-44-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(E)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11NO4/c1-15-10-5-4-8(3-2-6-12)7-9(10)11(13)14/h2-5,7,12H,6H2,1H3/b3-2+

InChI Key

ACRABMHFUYNUKF-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CO)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=CCO)[N+](=O)[O-]

Origin of Product

United States

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